5-Bromo-2-(bromomethyl)benzonitrile

描述

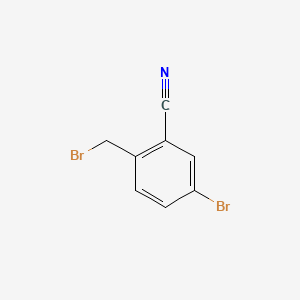

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQAJIVYLBTILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657876 | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-53-5 | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156001-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(bromomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Bromomethyl Benzonitrile

Mechanistic Studies of Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group in 5-Bromo-2-(bromomethyl)benzonitrile is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent benzene (B151609) ring and nitrile group, which stabilizes the transition state of SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups at the benzylic position.

The benzylic bromide of this compound readily undergoes substitution reactions with various nucleophiles. For instance, its analog, 2-(bromomethyl)benzonitrile (B57715), reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521) to form 4-[(2H-tetrazol-2-yl)methyl]benzonitrile sigmaaldrich.com. This reaction exemplifies a typical nucleophilic substitution where the tetrazole anion displaces the bromide ion.

While direct studies on this compound with a wide range of nucleophiles are not extensively documented in the provided search results, the reactivity of similar halomethylarenes suggests that it would react readily with amines, thiols, and alkoxides researchgate.netmdpi.com. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. The general mechanism for these SN2 reactions involves the backside attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to inversion of configuration if the carbon were chiral ucl.ac.uk.

The table below summarizes the expected products from the reaction of this compound with representative nucleophiles, based on established principles of organic reactivity.

The presence of two reactive sites, the bromomethyl group and the nitrile group, in this compound allows for its participation in both intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. While specific examples involving this exact compound are not detailed in the search results, the principles of such reactions are well-established.

Intramolecular Cyclization: If a nucleophilic group is introduced into the molecule, typically by substitution at the bromomethyl position, and is suitably positioned, it can undergo an intramolecular reaction with the nitrile group or another part of the molecule. These reactions are often mediated by transition metals or proceed through radical pathways thieme-connect.de. For instance, a tethered nucleophile could attack the nitrile carbon, leading to the formation of a cyclic imine, which can be further transformed.

Intermolecular Cyclization: In intermolecular reactions, this compound can act as a building block. For example, it can react with a dinucleophile, where one nucleophilic center displaces the bromide and the other reacts with the nitrile group, leading to the formation of a heterocyclic ring.

This compound can participate in condensation reactions to construct fused heterocyclic systems. A notable example is the base-promoted condensation reaction of its isomer, 2-(bromomethyl)benzonitrile, with homophthalic anhydride (B1165640), which yields 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one sigmaaldrich.com. This transformation likely proceeds through initial nucleophilic attack of the enolate of homophthalic anhydride on the bromomethyl group, followed by intramolecular cyclization and dehydration. Such reactions are valuable for the synthesis of complex polycyclic aromatic compounds. The synthesis of various benzo-fused heterocycles often employs isomerization and ring-closing metathesis reactions core.ac.uk.

Reactivity Profile of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including reduction and cycloaddition reactions.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org. This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The resulting primary amine is a valuable synthetic intermediate. Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, can also effectively reduce nitriles to primary amines organic-chemistry.org. The choice of reducing agent can sometimes allow for selective reductions in the presence of other functional groups. For instance, DIBAL-H can reduce nitriles to aldehydes at low temperatures libretexts.org.

The table below outlines the products of nitrile reduction using different reagents.

The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides. This reaction leads to the formation of five-membered heterocyclic rings, specifically tetrazoles. The reaction of a nitrile with an azide (B81097), often catalyzed by a Lewis acid or a transition metal, yields a tetrazole ring. While a direct example with this compound is not provided, the general reactivity is well-established clockss.org. This type of cycloaddition is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The regioselectivity of such cycloadditions can often be controlled by the electronic and steric properties of the substituents on both the nitrile and the azide clockss.org.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Brominated Centers

The presence of two distinct carbon-bromine bonds—an aryl C(sp²)–Br bond and a benzylic C(sp³)–Br bond—makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. The difference in reactivity between these two bonds can potentially allow for selective functionalization. quora.comquora.com In many palladium-catalyzed reactions, oxidative addition occurs more readily at the C(sp²)–Br bond of the aryl bromide. nih.gov

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgyonedalabs.com The aryl bromide at the C-5 position of this compound can be selectively coupled with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. lmaleidykla.ltnih.gov This reaction is widely used due to its mild conditions and tolerance of numerous functional groups. yonedalabs.comscielo.org.mx

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Citations |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | lmaleidykla.ltorganic-synthesis.com |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity and selectivity. | organic-synthesis.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. | lmaleidykla.ltorganic-synthesis.com |

| Solvent | Toluene (B28343), Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate. | organic-synthesis.com |

The aryl bromide moiety is also a suitable electrophile for other important palladium-catalyzed cross-coupling reactions.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. semanticscholar.orgmdpi.com This transformation is a powerful tool for constructing complex olefinic structures. The reaction is typically carried out in the presence of a palladium catalyst and a base, and often yields the trans isomer with high selectivity. nih.gov

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgnih.gov This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent in many cases. wikipedia.orglibretexts.org Copper-free protocols have also been developed. libretexts.org

Table 2: Representative Conditions for Heck and Sonogashira Couplings

| Reaction | Catalyst System | Base | Solvent | Citations |

| Heck Coupling | Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃, KOAc | DMF, DMA, Acetonitrile (B52724) | semanticscholar.orgconnectjournals.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N, Diethylamine | THF, DMF, Amines | organic-chemistry.orgwikipedia.org |

Radical-Mediated Transformations and Dehalogenation Processes

Both the benzylic and aryl C-Br bonds in this compound can participate in radical reactions. The benzylic C-H bonds are susceptible to radical halogenation, and the C-Br bonds can be cleaved homolytically to form radical intermediates. chemistrysteps.com The benzylic C-Br bond is generally weaker and more susceptible to radical cleavage than the aryl C-Br bond. mdpi.com

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, can be achieved through various methods, including catalytic hydrogenation or radical-mediated pathways. organic-chemistry.orgresearchwithrutgers.com The selective reduction of one of the two bromine atoms in this compound presents a synthetic challenge that depends on the chosen methodology.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can often selectively reduce more labile halides, such as benzylic bromides, under neutral conditions while leaving aryl bromides intact. organic-chemistry.orgsci-hub.se This method is valued for its clean reaction profile and the use of hydrogen gas as a cost-effective reductant. organic-chemistry.org

Modern radical-based methods offer alternatives to traditional tin hydrides for dehalogenation. semanticscholar.org Photoredox catalysis, using visible light to generate radical intermediates, has emerged as a powerful technique for the mild and selective reduction of unactivated alkyl and aryl bromides. semanticscholar.orgorganic-chemistry.org These methods often exhibit excellent functional group tolerance, allowing for the selective debromination of aryl bromides in the presence of other reducible groups like nitriles or ketones. organic-chemistry.orgresearchwithrutgers.comorganic-chemistry.org The choice of reductant and reaction conditions can be tuned to target either the aryl or benzylic bromide, though selective reduction of the aryl bromide in the presence of the more reactive benzylic bromide would be particularly challenging. nih.govnih.gov

Table 3: Methods for Reductive Debromination of Aryl Bromides

| Method | Reagents/Conditions | Substrate Scope | Citations |

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like Methanol or Ethanol | Effective for both aryl and benzylic bromides; selectivity is possible. | organic-chemistry.orgsci-hub.se |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or other photosensitizer, visible light, H-atom donor (e.g., Hantzsch ester, HCO₂H) | Mild reduction of unactivated aryl and alkyl bromides with high functional group tolerance. | semanticscholar.orgorganic-chemistry.org |

| Metal-Based Reduction | Nanoscale zerovalent iron (nZVI); Devarda's alloy; NaBH₄/CuSO₄ | Can degrade a range of brominated aromatic compounds, often in aqueous media. | nih.govmdpi.com |

Advanced Applications in Organic Synthesis and Materials Science Utilizing 5 Bromo 2 Bromomethyl Benzonitrile

Building Blocks for Complex Polycyclic and Heterocyclic Frameworks

The dual reactivity of 5-Bromo-2-(bromomethyl)benzonitrile, stemming from the presence of both an electrophilic bromomethyl group and a bromo-substituted aromatic ring, positions it as a valuable precursor for the synthesis of diverse and complex polycyclic and heterocyclic structures.

Synthesis of Quinazolinone and Dihydroquinazolinone Scaffolds

Preparation of Ligands for Coordination Chemistry

The benzonitrile (B105546) moiety, coupled with the potential for further functionalization via its bromo and bromomethyl groups, suggests that this compound could serve as a precursor for ligands in coordination chemistry. However, a review of the current literature does not reveal specific examples of its use in the preparation of ligands for metal complexes.

Precursors for Bioactive Molecules and Natural Product Analogs

A significant application of this compound is its role as a key intermediate in the synthesis of complex biaryl compounds with potential therapeutic applications. google.com These compounds have been investigated as inhibitors of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase involved in the signaling pathways of B-cells and T-cells. google.com

The synthesis of this key intermediate is achieved through the bromination of 5-bromo-2-methylbenzonitrile (B118137) using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). google.com

| Reactant | Reagents | Product | Reference |

| 5-Bromo-2-methylbenzonitrile | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | This compound | google.com |

This intermediate is then utilized in multi-step syntheses to produce biaryl molecules that can act as inhibitors of Tec kinases, including Btk, which are crucial in the treatment of diseases in the fields of oncology, neurology, and immunology. google.comgoogle.com

Synthetic Routes to Functionalized Amino Acids, Peptides, and Carbohydrates

The biaryl compounds synthesized from this compound are designed to interact with protein kinases, whose activity is regulated by the phosphorylation of specific amino acid residues. google.com The synthesis of these inhibitors may involve peptide coupling steps, a standard method in the construction of complex molecules that target protein active sites. google.comgoogle.com While the direct use of this compound in the synthesis of functionalized amino acids, peptides, or carbohydrates is not explicitly detailed, its role as a precursor to kinase inhibitors underscores its importance in the development of molecules that interact with these fundamental biological building blocks. google.com

Strategic Derivatization for Enhanced Analytical Detection and Separation

The inherent reactivity of the bromomethyl group makes this compound a potential candidate for use as a derivatizing agent to enhance the analytical detection and separation of various analytes. However, specific applications of this compound for such purposes have not been reported in the scientific literature.

Development of Novel Functional Materials and Polymers

The combination of a nitrile group and two bromine substituents suggests that this compound could be a monomer or an intermediate in the synthesis of novel functional materials and polymers. These functionalities could allow for polymerization or post-polymerization modification. At present, there are no specific examples in the literature detailing the use of this compound for the development of such materials.

The Pivotal Role of 5 Bromo 2 Bromomethyl Benzonitrile and Its Derivatives in Scientific Research

The compound 5-Bromo-2-(bromomethyl)benzonitrile and its derivatives are instrumental in both medicinal and agrochemical research. Their unique chemical structures serve as a versatile scaffold for the development of novel therapeutic agents and crop protection chemicals.

Comprehensive Spectroscopic Characterization Methodologies Applied to 5 Bromo 2 Bromomethyl Benzonitrile

Vibrational Spectroscopy for Molecular Structure and Dynamics Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 5-Bromo-2-(bromomethyl)benzonitrile, the key functional groups—nitrile (C≡N), bromomethyl (-CH₂Br), and the substituted benzene (B151609) ring—give rise to characteristic absorption peaks.

The nitrile group (C≡N) stretching vibration is one of the most distinct features in the IR spectrum, typically appearing as a sharp, intense band in the region of 2200-2240 cm⁻¹. chemrxiv.org The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, generally between 600-500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide further structural confirmation. In a related compound, 5-Bromo-2-methoxybenzonitrile, detailed spectral analysis has helped in assigning these vibrational modes. orientjchem.org

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂) | 2970-2950, 2880-2860 | Medium |

| Nitrile (C≡N) Stretch | 2240-2200 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak (multiple bands) |

| CH₂ Bend (Scissoring) | 1470-1440 | Medium |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While polar functional groups like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the symmetric stretching of the benzene ring and the C≡N stretch are expected to be strong in the FT-Raman spectrum. orientjchem.org The C-Br bond, being a heavy atom bond, also typically shows a strong signal in the low-frequency region of the Raman spectrum. Comparing the FTIR and FT-Raman spectra helps in a more complete assignment of the vibrational modes, as some vibrations may be active in one technique but weak or silent in the other based on the molecule's symmetry and the selection rules for each spectroscopy. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the benzylic protons of the -CH₂Br group. The benzylic protons are typically observed as a singlet in the range of δ 4.5-5.0 ppm. The three aromatic protons will appear in the δ 7.0-8.0 ppm region, with their splitting patterns (doublets, doublet of doublets) and coupling constants determined by their relative positions on the benzene ring.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum is typically broadband proton-decoupled, meaning each unique carbon atom appears as a single line. For this compound, characteristic signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the benzylic carbon (-CH₂Br) around δ 30-35 ppm, and several signals for the aromatic carbons in the range of δ 110-145 ppm. rsc.org The carbon atoms directly bonded to the bromine atom and the nitrile group will show distinct chemical shifts due to the electronic effects of these substituents.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| Bromomethyl Protons | ¹H | ~4.7 | Singlet |

| Aromatic Protons | ¹H | ~7.4-7.8 | Multiplets |

| Bromomethyl Carbon | ¹³C | ~31 | - |

| Nitrile Carbon | ¹³C | ~117 | - |

| Aromatic C-Br | ¹³C | ~124 | - |

| Other Aromatic Carbons | ¹³C | ~133-142 | - |

Note: Specific chemical shifts and multiplicities for aromatic protons depend on the solvent and the exact coupling interactions. The table provides approximate values based on known data for this compound and related structures. rsc.org

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their positions relative to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its attached carbon atom.

These 2D NMR techniques, used in concert, provide a complete and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their bonding arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorbed energy excites electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule. For halogenated compounds like this compound, coupling mass spectrometry with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC) is standard practice.

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust method for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated into its components in the gas chromatograph before each component is individually analyzed by the mass spectrometer.

Research Findings: The analysis of brominated benzonitrile (B105546) isomers is well-established using GC/MS. ajol.info Efficient separation is typically achieved on fused silica (B1680970) capillary columns, such as those with a 100% dimethyl polysiloxane or a 35% diphenyl/65% dimethyl polysiloxane stationary phase, using helium as the carrier gas. ajol.inforesearchgate.net Electron Impact (EI) is a common ionization method for these compounds, providing reproducible mass spectra that can be compared to spectral libraries. ajol.info

For quantitative analysis of trace-level impurities, the mass spectrometer is often operated in Selective Ion Monitoring (SIM) mode. This mode enhances sensitivity and selectivity by monitoring only specific m/z values characteristic of the target analyte. For instance, in the analysis of bromomethyl benzonitrile isomers, a key fragment ion at m/z 116, corresponding to the benzonitrile fragment after loss of the bromomethyl group, is often selected for quantification. ajol.info

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance). The molecular ion peak (M⁺) would therefore appear as a cluster of peaks. A prominent fragmentation pathway for brominated compounds is the loss of bromine atoms. thermofisher.comlibretexts.org For this molecule, initial fragmentation would likely involve the cleavage of the C-Br bond in the benzylic position to lose a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). Further fragmentation would involve the loss of the second bromine atom and the cleavage of the nitrile group. The full scan mass spectra for brominated compounds typically show that the molecular ion and the fragment corresponding to the loss of two bromine atoms are among the most abundant ions. thermofisher.com

Below are tables outlining typical GC/MS parameters and expected fragmentation data for this compound.

Table 1: Potential GC/MS Method Parameters

| Parameter | Value/Type |

|---|---|

| GC Column | DB-1 or Rtx-35 (30 m x 0.32 mm, 1.0 µm film) ajol.inforesearchgate.net |

| Carrier Gas | Helium ajol.inforesearchgate.net |

| Injector Temperature | 280 °C thermofisher.com |

| Oven Program | Initial temp 120°C, ramped to 330°C thermofisher.com |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV ajol.info |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |

Table 2: Predicted Mass Fragments for this compound (Monoisotopic Mass: 272.88 Da)

| m/z (for ⁷⁹Br) | Proposed Fragment Identity | Comments |

|---|---|---|

| 273 | [C₈H₅⁷⁹Br₂N]⁺ | Molecular ion (M⁺) |

| 194 | [C₈H₅⁷⁹BrN]⁺ | [M - Br]⁺, loss of one bromine atom from the methyl group |

| 116 | [C₇H₄N]⁺ | [M - Br - CH₂Br]⁺ or [M - Br₂ - CH₂]⁺, Benzonitrile fragment |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a complementary technique to GC/MS, particularly advantageous for compounds that are thermally labile or have low volatility. researchgate.net Given that some high molecular weight brominated compounds can degrade at the high temperatures used in GC, LC/MS provides a milder analytical alternative. researchgate.net

Research Findings: While specific LC/MS methods for this compound are not extensively documented, methods for other brominated flame retardants (BFRs) and related polar compounds are common and serve as a strong basis. researchgate.netspectroscopyonline.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) is the technique of choice for achieving sensitive and selective analysis. dioxin20xx.orgnih.gov

Separation is typically performed on reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. dioxin20xx.orgnih.gov To ensure compatibility with the mass spectrometer and promote ionization, a modifier like formic acid is often added to the mobile phase. dioxin20xx.orgsielc.com Sample preparation for complex matrices may involve acetonitrile extraction followed by a clean-up step using dispersive solid-phase extraction (d-SPE). nih.gov

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for such analyses. dioxin20xx.org ESI is particularly suitable for polar molecules and is often operated in negative ion mode for halogenated phenols or positive ion mode for other compounds. Tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity by selecting a specific precursor ion in the first mass analyzer, inducing fragmentation, and then detecting a specific product ion in the second mass analyzer. This technique is crucial for quantifying trace amounts of compounds in complex mixtures. spectroscopyonline.comnih.gov

Table 3: Potential LC/MS Method Parameters

| Parameter | Value/Type |

|---|---|

| LC System | UHPLC or HPLC dioxin20xx.orgnih.gov |

| Column | Reverse-phase C18 (e.g., 50-150 mm length, <3 µm particle size) dioxin20xx.orgnih.gov |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid dioxin20xx.orgsielc.com |

| Detector | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) dioxin20xx.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

X-ray Crystallography for Definitive Solid-State Structure Determination

While mass spectrometry provides information on molecular weight and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

Research Findings: A crystal structure for this compound is not publicly available in the primary literature. However, the crystallographic analysis of structurally related brominated benzonitrile and bromomethyl-aromatic compounds provides a clear expectation of the data that would be obtained. researchgate.netsemanticscholar.org

A successful single-crystal X-ray diffraction analysis would provide definitive proof of the compound's constitution and the specific substitution pattern on the benzene ring. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This allows for a detailed analysis of the molecular geometry, including the planarity of the benzene ring and the orientation of the bromomethyl and nitrile substituents.

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. For this compound, one would expect to observe several types of interactions, such as C-H···N hydrogen bonds, halogen bonding (where a bromine atom acts as an electrophilic "donor" to a nucleophilic atom like the nitrile nitrogen), and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netiucr.org Analysis of the crystal structure of related molecules like 3-bromo-2-hydroxybenzonitrile (B84773) has revealed the presence of intermolecular hydrogen bonding and π-stacking, which dictate the supramolecular architecture. researchgate.net This level of structural detail is unattainable by other spectroscopic methods and is considered the gold standard for solid-state structural elucidation.

Table 4: Expected Parameters from an X-ray Crystallography Study

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-Br, C≡N) in angstroms (Å). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-C-Br) in degrees (°). |

| Torsion Angles | Dihedral angles describing the conformation of the molecule (e.g., rotation around the C-CH₂Br bond). |

| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netiucr.org |

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4′-bromomethyl phenyl) benzonitrile |

| 2-(Bromomethyl) benzonitrile |

| 3-bromo-2-hydroxybenzonitrile |

Computational and Theoretical Investigations on 5 Bromo 2 Bromomethyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 5-bromo-2-(bromomethyl)benzonitrile, DFT calculations would offer profound insights into its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

The presence of the bromomethyl group (-CH2Br) introduces rotational flexibility around the C-C bond connecting it to the benzene (B151609) ring. This means that multiple conformations, or spatial arrangements, are possible. A thorough conformational analysis would be necessary to identify the global minimum energy structure, which represents the most stable conformation of the molecule. This analysis would involve rotating the bromomethyl group and calculating the energy at each step to map out the potential energy surface. The results would likely show the preferred orientation of the bromomethyl group relative to the plane of the benzene ring, which is influenced by steric hindrance and electronic interactions with the adjacent cyano and bromo substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br (ring) | 1.90 - 1.92 | - | - |

| C-C (ring) | 1.38 - 1.41 | 118 - 122 | 0 - 1 |

| C-C≡N | 1.44 - 1.46 | - | - |

| C≡N | 1.15 - 1.17 | 178 - 180 | - |

| C-CH2Br | 1.50 - 1.52 | - | - |

| C-Br (methyl) | 1.95 - 1.98 | - | - |

| C-H | 1.08 - 1.10 | 108 - 111 | - |

| ∠(C-C-Br) | - | 119 - 121 | - |

| ∠(C-C-C≡N) | - | 119 - 121 | - |

| ∠(C-C-CH2Br) | - | 120 - 122 | - |

| Dihedral(C-C-C-C) | - | - | 0 - 2 |

| Dihedral(C-C-CH2-Br) | - | - | 60 - 90 |

Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would be determined by DFT calculations.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule will vibrate, corresponding to the absorption peaks in an infrared (IR) and Raman spectrum. Each vibrational mode involves specific motions of the atoms, such as stretching of bonds, bending of angles, and torsional motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡N (nitrile) stretching, C-Br stretching (for both the aromatic and methyl bromine), aromatic C-H stretching, and various ring vibrations. By comparing the simulated spectrum with an experimentally obtained spectrum, the accuracy of the computational model can be validated. Furthermore, the analysis of these vibrational modes provides a detailed picture of the molecule's dynamics and the strength of its chemical bonds.

Table 2: Hypothetical Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | 2220 - 2240 |

| Aromatic C-H Stretch | Benzene Ring | 3050 - 3100 |

| CH₂ Stretch | Bromomethyl | 2950 - 3000 |

| C-Br Stretch (Aromatic) | Bromo-substituent | 550 - 650 |

| C-Br Stretch (Methyl) | Bromomethyl | 600 - 700 |

| C-C Ring Stretch | Benzene Ring | 1400 - 1600 |

| CH₂ Bend (Scissoring) | Bromomethyl | 1400 - 1450 |

Note: These are typical frequency ranges for the specified functional groups and would be precisely calculated using DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electron donation and acceptance. The HOMO is expected to be localized on the electron-rich aromatic ring and the bromine atoms, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the carbon-bromine antibonding orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy values are illustrative. The actual values depend on the level of theory and basis set used in the DFT calculations.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Beyond the fundamental electronic structure, quantum chemical calculations can provide a suite of descriptors that predict how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a color-coded map where different colors represent different values of the electrostatic potential. Red regions indicate areas of negative potential, which are rich in electrons and are likely to be sites for electrophilic attack. Blue regions indicate areas of positive potential, which are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The bromine atoms would also contribute to regions of negative potential. In contrast, the hydrogen atoms of the benzene ring and the bromomethyl group would exhibit positive potential (blue). This map provides a powerful tool for predicting intermolecular interactions and the initial steps of a chemical reaction.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a more sophisticated method for identifying reactive sites in a molecule. It is based on how the electron density of a molecule changes upon the addition or removal of an electron. The Fukui function, f(r), can be calculated for electrophilic attack (f⁺(r)), nucleophilic attack (f⁻(r)), and radical attack (f⁰(r)). A higher value of the Fukui function at a particular atomic site indicates a higher reactivity of that site towards the corresponding type of attack.

For this compound, Fukui function analysis would provide a quantitative measure of the reactivity of each atom. It would likely confirm that the nitrogen atom of the nitrile group is a primary site for electrophilic attack. The analysis would also pinpoint the most susceptible carbon atoms on the benzene ring for nucleophilic attack, likely those influenced by the electron-withdrawing effects of the bromo and cyano substituents. The carbon atom of the bromomethyl group would also be a significant site for nucleophilic substitution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between filled and vacant orbitals within a molecule, providing insights into its stability and intermolecular interactions. ijrte.orguba.ar This analysis translates complex wave functions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular attractions. uba.arwisc.edu

In the context of benzonitrile (B105546) derivatives, NBO analysis helps to elucidate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netjchps.com The analysis of the Fock matrix in the NBO basis allows for the identification of donor-acceptor interactions, which are key to understanding the molecule's electronic structure and reactivity. uba.arjchps.com For instance, studies on various substituted benzonitriles have shown that charge transfer occurs within the molecule, a phenomenon that can be quantified by NBO analysis. researchgate.netsphinxsai.com

Furthermore, NBO analysis can shed light on intermolecular interactions, such as halogen bonding, which could be significant for this compound in condensed phases. The analysis can identify the specific donor-acceptor orbitals involved in these non-covalent interactions, providing a quantitative measure of their strength. uba.ar

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in predicting the transition-state energies and elucidating the mechanisms of chemical reactions. For brominated benzonitriles, computational studies can provide a detailed understanding of their reactivity in various chemical transformations.

One area where computational modeling is crucial is in understanding regioselective reactions, such as the bromination of aromatic compounds. For example, studies on the bromination of aromatic systems have utilized various reagents and conditions, and computational models can help rationalize the observed selectivity. researchgate.net The use of N-bromosuccinimide (NBS) for allylic and benzylic bromination is a well-established method, and its mechanism, involving radical intermediates, has been detailed through computational studies. youtube.com In the case of this compound, understanding the reaction pathways for further substitution or modification would be greatly aided by such computational investigations.

The reactivity of the bromomethyl group in nucleophilic substitution reactions is another area where computational modeling provides valuable insights. For instance, the reaction of 2-(bromomethyl)benzonitrile (B57715) with various nucleophiles has been studied, and DFT calculations can model the transition states and predict the activation energies for these reactions. ddg-pharmfac.netiaea.org This is particularly relevant for understanding how this compound might be used as a building block in the synthesis of more complex molecules. acs.orgcore.ac.uk

Moreover, computational studies have been employed to understand the electrocatalytic cleavage of carbon-bromine bonds in polybrominated phenols. umn.edu This type of analysis, which often involves DFT calculations to analyze molecular orbitals, could be applied to this compound to predict its behavior in electrochemical reactions. umn.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Benzonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. imist.maresearchgate.net These models are widely used in drug design and environmental science to predict the behavior of new compounds. imist.manih.gov

For benzonitrile derivatives, QSAR and QSPR studies have been conducted to predict a variety of properties. For example, QSPR models have been developed to estimate the soil sorption coefficients of polar organic chemicals, including substituted benzonitriles. ru.nl Similarly, QSAR models have been used to analyze the biological activities of benzimidazole (B57391) derivatives, which can be synthesized from benzonitrile precursors. nih.govresearchgate.net

The development of a QSAR/QSPR model involves several steps, including the selection of a dataset, generation of molecular descriptors, statistical analysis, and model validation. imist.ma Molecular descriptors can be calculated from the optimized geometry of the molecules and can include electronic, steric, and lipophilic properties. researchgate.netresearchgate.net

While specific QSAR/QSPR studies on this compound were not found, the methodologies have been applied to structurally similar compounds. For instance, QSPR models have been developed for polybrominated diphenyl ethers (PBDEs) to predict their physicochemical properties. nih.gov These studies often use a variety of descriptors derived from electrostatic potential calculations and molecular volume. nih.gov Such approaches could be used to predict properties like toxicity, bioavailability, and environmental fate of this compound.

Interactive Data Table: Examples of QSAR/QSPR Studies on Related Compounds

| Compound Class | Property Predicted | Model Type | Key Descriptors | Reference |

| Substituted Benzonitriles | Soil Sorption Coefficients | QSPR | Topological indices, polarity factors | ru.nl |

| Benzimidazole Derivatives | Antioxidative Activity | 3D-QSAR | Molecular descriptors | nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Physicochemical Properties | QSPR | Electrostatic potential, molecular volume | nih.gov |

| Phenylalkylamines | Hallucinogenic Activity | QSAR | Quantum theoretic parameters | nih.gov |

In Silico Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. tandfonline.commdpi.com These methods are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.orgresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, and the binding affinity is often estimated using a scoring function. acs.org For example, docking studies have been used to screen for acetylcholinesterase inhibitors and to identify potential inhibitors of tyrosinase from a series of benzothiazepine (B8601423) derivatives. ddg-pharmfac.netacs.org

MD simulations provide a more dynamic picture of the ligand-target complex, allowing for the assessment of its stability and the nature of the interactions over time. mdpi.comacs.org The root mean square deviation (RMSD) of the protein backbone is often monitored to evaluate the stability of the complex. acs.org

Although specific molecular docking or MD simulation studies for this compound were not identified in the search results, the methodologies are broadly applicable. For instance, various benzonitrile derivatives have been investigated as inhibitors of different enzymes. researchgate.netbrieflands.com The general approach would involve docking this compound into the active site of a relevant biological target. The resulting binding pose and energy would provide an initial assessment of its potential as an inhibitor. Subsequent MD simulations could then be used to refine the binding mode and evaluate the stability of the complex. tandfonline.commdpi.com

Interactive Data Table: Examples of In Silico Studies on Related Compounds

| Compound Class | Biological Target | In Silico Method | Key Findings | Reference |

| Quinazolin-4-one Derivatives | Dipeptidyl peptidase-4 (DPP-4) | Molecular Docking | Binding affinity and interaction orientation | brieflands.com |

| Pyrazolo[1,2-a]benzo ijrte.orgresearchgate.netsphinxsai.comtandfonline.comtetrazine-3-one Derivatives | c-Myc G4-DNA | Molecular Docking, MD Simulations | Stabilizing effect on G-quadruplex structure | mdpi.com |

| 2,3-Dihydro-1,5-benzothiazepine Derivatives | Tyrosinase | Molecular Docking, MD Simulations | Identification of potential inhibitors | acs.org |

| Di-bromo-based Small Molecules | PD-L1 | Molecular Docking | Stabilizing π–π stacking interactions | acs.org |

Future Research Directions and Emerging Trends in 5 Bromo 2 Bromomethyl Benzonitrile Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The presence of the bromomethyl group in 5-Bromo-2-(bromomethyl)benzonitrile offers a prime site for nucleophilic substitution reactions. A significant future trend lies in the development of synthetic routes that control the stereochemistry at this benzylic position, especially when creating new chiral centers.

Future research will likely focus on adapting modern catalytic methods to achieve high levels of stereoselectivity. For instance, transition-metal-catalyzed stereoconvergent cross-coupling reactions, which have proven successful for racemic α-halonitriles, could be explored. acs.org A key goal would be to utilize chiral ligands with metals like nickel or palladium to control the formation of a single enantiomer from the racemic starting material. This would open pathways to enantioenriched α-aryl and allylic nitriles derived from this compound.

Furthermore, the field of asymmetric organocatalysis presents a promising frontier. nih.govresearchgate.net Chiral N-heterocyclic carbenes (NHCs) or other organocatalysts could be employed to mediate reactions at the bromomethyl group, leading to products with high enantiomeric excess. nih.govresearchgate.net A particularly innovative direction would be the development of dynamic kinetic resolution processes, where a racemic starting material is converted into a single, highly enantioenriched product. nih.govresearchgate.netntu.edu.sg

| Strategy | Catalyst/Reagent Type | Potential Outcome | Reference Concept |

|---|---|---|---|

| Stereoconvergent Cross-Coupling | Nickel/Chiral Ligand | Enantioenriched α-arylnitriles | acs.org |

| Asymmetric Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs) | Enantioselective substitution products | nih.govresearchgate.net |

| Dynamic Kinetic Resolution | Organocatalysts or Metal Complexes | Conversion of racemate to single enantiomer | nih.govresearchgate.net |

Exploration of Advanced Catalytic Systems for Efficient Transformations

Beyond stereoselectivity, the development of novel catalytic systems to efficiently functionalize this compound is a key area of future research. The molecule offers multiple sites for transformation: the bromomethyl group, the aromatic C-Br bond, and the aromatic C-H bonds.

One emerging trend is the use of earth-abundant metals, such as cobalt, for C-H bond functionalization. rsc.org Research into cobalt-catalyzed systems could enable the direct introduction of new functional groups onto the benzonitrile (B105546) ring, a transformation that is traditionally difficult to achieve with high selectivity. This would provide a step-economic route to highly substituted benzonitrile derivatives. rsc.org

Photoredox catalysis is another rapidly advancing field that holds significant potential. researchgate.netnih.gov Visible-light-mediated reactions can generate radical species under mild conditions, enabling unique transformations. researchgate.net For this compound, photoredox catalysis could be used for:

Benzylic C-H Functionalization: If the bromomethyl group is first converted to a methyl group, photoredox-mediated hydrogen atom transfer (HAT) could be used for subsequent functionalization. researchgate.net

Cross-Coupling Reactions: Dual catalysis systems combining a photocatalyst with a nickel catalyst can facilitate the enantioselective arylation of N-heteroaryl compounds, a strategy that could be adapted for derivatives of this compound. nih.gov

Late-Stage Diversification: Copper-catalyzed radical relay methods for benzylic C-H thiocyanation could be adapted to introduce other valuable functional groups. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and screening of compound libraries are crucial for drug discovery and materials science. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and easier scalability. researchgate.netnih.govjst.org.in

A major future trend will be the integration of the synthesis of this compound derivatives into automated flow chemistry platforms. syrris.com Such systems can perform multi-step syntheses in a "telescoped" manner, where the product of one reaction flows directly into the next reactor for further transformation without manual handling or purification. nih.gov This approach is ideal for creating libraries of compounds by systematically varying reagents. syrris.com

The combination of flow chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govresearchgate.netfrontiersin.org AI algorithms can predict optimal reaction conditions and even suggest novel synthetic routes. researchgate.net An automated platform could use this compound as a starting scaffold, and through a series of programmed reactions, rapidly generate a diverse library of derivatives for high-throughput screening in biological assays or materials characterization. researchgate.netsyrris.com

Design and Synthesis of Next-Generation Benzonitrile-Based Functional Materials

The benzonitrile motif is a key component in many advanced functional materials, particularly in the field of optoelectronics. rsc.orgmatilda.sciencersc.org The unique electronic properties of the nitrile group, combined with the ability to functionalize the aromatic ring, make benzonitrile derivatives excellent candidates for materials with tailored properties.

Future research will leverage this compound as a precursor for next-generation functional materials. Its two distinct reactive sites allow for the construction of complex molecular architectures. For example, it can be used to synthesize donor-acceptor-donor' (D-A-D') molecules, where the electron-accepting benzonitrile core is functionalized with electron-donating groups. rsc.orgmatilda.science Such molecules are of great interest for their potential to exhibit Thermally Activated Delayed Fluorescence (TADF), a key property for highly efficient Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org

The bromo and bromomethyl groups can be used in sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach different donor moieties, allowing for precise tuning of the material's photophysical properties. The ability to create materials with stimuli-responsive characteristics, such as mechanofluorochromism (where the emission color changes in response to mechanical stress), is another exciting avenue. rsc.org

| Material Type | Target Property | Synthetic Strategy | Potential Application |

|---|---|---|---|

| D-A-D' Molecules | Thermally Activated Delayed Fluorescence (TADF) | Sequential cross-coupling at C-Br and C-CH2Br sites | High-efficiency OLEDs |

| Polymorphic Solids | Mechanofluorochromism | Synthesis of molecules with tunable solid-state packing | Sensors, Security Inks |

| Conjugated Polymers | High Charge Carrier Mobility | Polymerization via cross-coupling reactions | Organic Field-Effect Transistors (OFETs) |

Advanced Computational Modeling for Predictive Chemistry and Material Design

As the complexity of target molecules and materials increases, computational chemistry is becoming an indispensable tool for guiding synthetic efforts. beilstein-journals.org Density Functional Theory (DFT) calculations and other modeling techniques can provide deep insights into reaction mechanisms, predict the outcomes of reactions, and forecast the properties of novel materials before they are synthesized.

For this compound, computational modeling will be crucial in several areas:

Predicting Reactivity and Selectivity: DFT calculations can be used to model the transition states of potential reactions, helping to predict which catalytic system will provide the highest yield and stereoselectivity. nih.govresearchgate.net This is particularly important for developing highly enantioselective routes. nih.govresearchgate.netntu.edu.sg

Designing Functional Materials: Computational screening can predict the photophysical properties (e.g., absorption and emission wavelengths, TADF characteristics) of virtual libraries of derivatives. rsc.org This allows researchers to prioritize the synthesis of the most promising candidates for applications like OLEDs.

Understanding Reaction Dynamics: Time-resolved spectroscopic studies, supported by high-level computations, can elucidate the ultrafast photophysical processes that occur in derivatives upon light absorption. rsc.org This fundamental understanding is critical for designing more efficient optoelectronic devices.

Applications in Emerging Fields (e.g., Optoelectronics, Sensors)

The unique combination of functionalities in this compound makes its derivatives promising candidates for a range of emerging technological applications.

In optoelectronics , as discussed, the primary application lies in the development of materials for OLEDs. rsc.orgrsc.org Benzonitrile-based hosts and emitters are actively being researched to improve the efficiency and lifetime of blue OLEDs, which remains a significant challenge in the field. rsc.org The ability to tune the electronic structure by leveraging the two reactive sites on this compound is a key advantage.

In the field of sensors , the nitrile group can act as a hydrogen bond acceptor or coordinate to metal ions, while the aromatic ring can be modified to act as a fluorophore. This combination allows for the design of chemosensors where, for example, the binding of an analyte (like a metal ion or a small molecule) to the nitrile or another part of the molecule causes a change in the fluorescence signal. The development of functional nanostructures incorporating these benzonitrile derivatives could lead to highly sensitive and selective sensors for environmental or biomedical applications. mdpi.com

常见问题

Q. What are the primary synthetic routes for preparing 5-bromo-2-(bromomethyl)benzonitrile in laboratory settings?

- Methodological Answer : A common approach involves bromination of a precursor such as 2-methylbenzonitrile. For example, bromination of o-cyanotoluene (2-methylbenzonitrile) with elemental bromine or N-bromosuccinimide (NBS) under radical initiation conditions yields 2-(bromomethyl)benzonitrile analogs. Subsequent regioselective bromination at the 5-position can be achieved using controlled stoichiometry and catalysts like FeBr₃ . Key Considerations :

- Optimize reaction temperature (typically 0–25°C) to minimize di-bromination byproducts.

- Use anhydrous solvents (e.g., CCl₄ or CH₂Cl₂) to prevent hydrolysis of the nitrile group.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm), bromomethyl (-CH₂Br, δ ~4.5–4.8 ppm), and nitrile (no direct proton signal but inferred via coupling).

- ¹³C NMR : Nitrile carbon at ~115 ppm, brominated carbons at ~30–40 ppm (CH₂Br) and aromatic carbons at 120–140 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 274.94 (C₈H₅Br₂N⁺) with fragmentation patterns confirming Br and CH₂Br groups .

- Melting Point : Reported range 115–117°C for structural analogs like 4-(bromomethyl)benzonitrile .

Q. What are the key reactivity patterns of the bromomethyl and nitrile groups in this compound?

- Methodological Answer :

- Bromomethyl Group :

Undergoes nucleophilic substitution (e.g., with NaN₃ to form azides) or elimination under basic conditions. For example, reaction with sodium azide in DMF yields 5-bromo-2-(azidomethyl)benzonitrile, a precursor for "click chemistry" . - Nitrile Group :

Can be hydrolyzed to carboxylic acids (using H₂SO₄/H₂O) or reduced to amines (via LiAlH₄). Selectivity requires protecting the bromomethyl group during these transformations .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray diffraction studies on analogs (e.g., 5-bromo-2-hydroxybenzonitrile) reveal planar aromatic rings with intermolecular hydrogen bonding (O–H⋯N) stabilizing the lattice. For this compound:

- Hydrogen Bonding : Absent hydroxyl groups, but van der Waals interactions between Br atoms and π-stacking may dominate.

- Thermal Stability : High melting points (~115°C) suggest strong lattice energy, critical for storage stability .

Tool Recommendation : Use SHELX software for crystallographic refinement .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the bromomethyl group (localized LUMO at Br) and aromatic ring electron density.

- Transition State Analysis : Predict activation barriers for Suzuki-Miyaura coupling using Pd catalysts. Studies on 4-bromo-2-(bromomethyl)benzonitrile suggest steric hindrance at the 2-position slows coupling kinetics .

Software : Gaussian or ORCA for DFT; PyMol for visualizing molecular orbitals.

Q. How does this compound compare to halogenated benzonitrile analogs in drug discovery applications?

- Methodological Answer :

- Bioactivity Screening : Compare with 5-bromo-2-(trifluoromethoxy)benzonitrile (antiviral activity) and 5-bromo-2-hydroxybenzonitrile (osteoporosis research).

- SAR Insights : The bromomethyl group enhances electrophilicity for covalent binding, while the nitrile group stabilizes π-π interactions in enzyme active sites .

Data Table :

| Compound | Bioactivity Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Kinase inhibition (in silico) | 0.45 | |

| 5-Bromo-2-hydroxybenzonitrile | Osteoclast differentiation | 2.1 |

Q. What are the challenges in scaling up its synthesis while maintaining regioselectivity?

- Methodological Answer :

- Byproduct Formation : Competing bromination at the 3- or 4-positions requires precise stoichiometry (Br₂:substrate ≤ 1:1).

- Process Optimization : Use flow chemistry for controlled bromine addition and in-line IR monitoring to track intermediate formation .

Safety Note : Bromine is toxic; scalable methods should prioritize NBS or HBr/H₂O₂ systems .

Contradictions and Limitations in Literature

- Synthetic Yields : Reports vary from 60% (small-scale radical bromination) to 85% (NBS/light-mediated), suggesting light intensity and initiator purity are critical variables .

- Thermal Stability : Some studies report decomposition above 120°C, while others note stability up to 150°C, possibly due to trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。